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molecular formula C22H48N2 B8293931 Docosane-7,16-diamine CAS No. 70926-42-0

Docosane-7,16-diamine

Cat. No. B8293931
M. Wt: 340.6 g/mol
InChI Key: UXWHXEQADOLPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04195165

Procedure details

If there are used in the manner described under (a), instead of 942 g (3.79 mols) of 3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene, 190 g (0.56 mol) of 3,12-dihexyl-1,2-diazacyclododecane (diastereoisomeric mixture) and correspondingly reduced amounts of catalyst and solvent, with otherwise the same procedure, there is obtained as main fraction 130 g (68% of theory) of 7,16-diaminodocosane as colourless oil [b.p. 184° C./0.02-0.005 Torr; nD20 =1.4624; IR (liquid) inter alia bands at 3355, 3278 and 1613 cm-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
942 g
Type
reactant
Reaction Step Two
Name
3,12-dihexyl-1,2-diazacyclododecane
Quantity
190 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(CCCCCCCCC(N)CCC)CCC.C(C1CC=CCCC=CCC(CCC)N=N1)CC.[CH2:37]([CH:43]1[CH2:54][CH2:53][CH2:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][CH:46]([CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH3:60])[NH:45][NH:44]1)[CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]>>[NH2:44][CH:43]([CH2:54][CH2:53][CH2:52][CH2:51][CH2:50][CH2:49][CH2:48][CH2:47][CH:46]([NH2:45])[CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH3:60])[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CCC)CCCCCCCCC(CCC)N
Step Two
Name
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
942 g
Type
reactant
Smiles
C(CC)C1N=NC(CC=CCCC=CC1)CCC
Step Three
Name
3,12-dihexyl-1,2-diazacyclododecane
Quantity
190 g
Type
reactant
Smiles
C(CCCCC)C1NNC(CCCCCCCC1)CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CCCCCC)CCCCCCCCC(CCCCCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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